Molecular Weight and Fluorine Content: Three-Fold Fluorine Advantage over Non-Fluorinated Carbamates
The target compound contains three covalently bound fluorine atoms (23.0% fluorine by mass) in the 2,2,2-trifluoroethyl ester moiety, yielding a molecular weight of 248.2 g/mol . In contrast, the closest non-fluorinated structural analogs—ethyl N-(4,6-dimethylpyridin-2-yl)carbamate (CAS 99169-92-3) and tert-butyl N-(4,6-dimethylpyridin-2-yl)carbamate (CAS 848472-36-6)—contain zero fluorine atoms and have molecular weights of 194.2 g/mol and 222.3 g/mol, respectively . The mass increment of +54.0 Da over the ethyl analog enables unambiguous LC-MS differentiation, while the three equivalent ¹⁹F nuclei provide a single intense NMR signal useful as a quantitative probe in reaction monitoring and biological assay development .
| Evidence Dimension | Molecular weight and fluorine atom count |
|---|---|
| Target Compound Data | MW = 248.2 g/mol; 3 fluorine atoms; 23.0% F by mass |
| Comparator Or Baseline | Ethyl N-(4,6-dimethylpyridin-2-yl)carbamate: MW = 194.2 g/mol, 0 F; tert-Butyl N-(4,6-dimethylpyridin-2-yl)carbamate: MW = 222.3 g/mol, 0 F |
| Quantified Difference | +54.0 Da vs. ethyl analog; +25.9 Da vs. tert-butyl analog; +3 F atoms vs. both |
| Conditions | Calculated from molecular formulae: C₁₀H₁₁F₃N₂O₂ (target), C₁₀H₁₄N₂O₂ (ethyl), C₁₂H₁₈N₂O₂ (tert-butyl) |
Why This Matters
Procurement of the trifluoroethyl congener is mandatory whenever the synthetic sequence or biological assay requires the fluorine handle for detection, quantification, or downstream ¹⁹F NMR-based analysis; the non-fluorinated analogs are functionally invisible in ¹⁹F-based readouts.
